1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)-
Description
The compound "1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)-" features a 1,3,4-oxadiazole core substituted at position 2 with a methylthio (-SCH₃) group and at position 5 with a 2-thienyl moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability.
This compound is synthesized via cyclization reactions of thiosemicarbazides or through nucleophilic substitution of 2-mercapto-1,3,4-oxadiazole intermediates with methyl iodide, as inferred from analogous synthetic routes in the literature . Its structural characterization typically involves elemental analysis, FTIR, ¹H/¹³C NMR, and mass spectrometry .
Properties
IUPAC Name |
2-methylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-8-6(10-7)5-3-2-4-12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNWOJVVRLMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the reaction of thiosemicarbazides with carboxylic acids under acidic conditions to form the oxadiazole ring . Another approach involves the use of hypervalent iodine (III) reagents with α-ketoacids in a visible-light-induced [3 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using readily available starting materials such as hydrazides and carboxylic acids. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Cyclization of Thienyl-Substituted Hydrazides
The oxadiazole core is typically synthesized via cyclization of thienyl-substituted acid hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example:
-
Reaction : 3-(2-Thienyl)acrylohydrazide reacts with CS₂ in ethanolic KOH, followed by acidification to yield 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol .
Oxidation of Methylthio Group
The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
-
Reagents : H₂O₂/glacial acetic acid (for sulfoxide) or meta-chloroperbenzoic acid (mCPBA) (for sulfone) .
-
Applications : Enhanced polarity and potential bioactivity modulation .
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitution due to electron-withdrawing effects:
-
Reaction : Displacement of methylthio group with amines (e.g., piperazine) in DMF/NaH .
-
Example : Synthesis of 2-(piperazinyl)-5-(2-thienyl)-1,3,4-oxadiazole derivatives .
Electrophilic Substitution on Thienyl Ring
The 2-thienyl group undergoes electrophilic reactions (e.g., nitration, halogenation):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring .
-
Halogenation : NBS or Cl₂/FeCl₃ for bromination/chlorination .
Antimicrobial Activity
-
Structure-Activity : Methylthio and thienyl groups enhance antibacterial potency against Xanthomonas oryzae and Staphylococcus aureus .
-
Key Finding : 2-Methylthio derivatives show curative activity (62.3%) against rice bacterial blight, outperforming commercial agents .
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition : S-substituted derivatives exhibit IC₅₀ values <10 µM, attributed to hydrophobic interactions with the enzyme’s active site .
-
Lipoxygenase Inhibition : Thienyl-oxadiazole hybrids reduce inflammation via 5-LOX pathway modulation .
Mechanistic Insights
Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically involves the reaction of hydrazides with carboxylic acids or their derivatives. Various methods have been developed to enhance yield and efficiency:
- Conventional Methods : Traditional synthetic routes often utilize reflux conditions with moderate yields (50-65%) and longer reaction times (up to 48 hours) .
- Microwave-Assisted Synthesis : This method significantly reduces reaction time and improves yields (up to 92%) by employing microwave radiation to facilitate the reaction .
- Green Chemistry Approaches : Recent advancements focus on environmentally friendly methods that minimize toxic waste and utilize less hazardous reagents .
Biological Activities
The biological activities of 1,3,4-oxadiazole derivatives are extensive, making them valuable in medicinal chemistry:
- Antibacterial Activity : Compounds like 2-methylthio-5-(2-thienyl)-1,3,4-oxadiazole have shown promising antibacterial properties against various strains. Studies indicate that certain derivatives exhibit higher efficacy than standard antibiotics such as amoxicillin .
- Antifungal Properties : These compounds also demonstrate antifungal activity against pathogens like Candida albicans, expanding their potential therapeutic applications .
- Anticonvulsant Activity : Some derivatives have been evaluated for anticonvulsant effects, providing insights into their neuropharmacological potential .
Applications in Agriculture
1,3,4-Oxadiazole derivatives are increasingly utilized in agricultural applications due to their herbicidal and insecticidal properties:
- Pesticides : The structural attributes of these compounds allow them to act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms .
- Herbicides : Their ability to inhibit plant growth makes them suitable candidates for developing herbicides that control unwanted vegetation without affecting crop yield .
Materials Science
The unique chemical properties of 1,3,4-oxadiazoles also lend themselves to applications in materials science:
- Polymeric Materials : Incorporating oxadiazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
- Optoelectronic Devices : The electronic properties of these compounds enable their use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Study 1: Antibacterial Efficacy
A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that several compounds exhibited significant inhibition compared to traditional antibiotics .
Case Study 2: Agricultural Application
Research focused on the herbicidal activity of a new derivative revealed its effectiveness in controlling weed growth in cereal crops without adversely affecting crop health. This study highlights the potential for developing safer agricultural chemicals based on oxadiazole structures .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. It can also modulate inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Activity-Specific Comparisons
Antimicrobial Activity: Thienyl-substituted oxadiazoles (e.g., 2-methylthio-5-(2-thienyl)-) generally exhibit moderate to strong antimicrobial activity. For instance, derivatives with electron-withdrawing groups (e.g., -Cl, -Br) show superior inhibition against Gram-positive bacteria (e.g., S. aureus) compared to electron-donating groups (-OCH₃, -CH₃) . In contrast, 2-amino-5-phenyl derivatives display weaker activity due to reduced lipophilicity, highlighting the importance of the methylthio group in enhancing membrane interaction .
Antifungal Activity :
- The compound 2-(2-ethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole () showed selective inhibition against Candida albicans (MIC = 32 µg/mL), whereas the methylthio analog’s activity remains unreported but is hypothesized to be stronger due to improved hydrophobicity .
Structural and Crystallographic Insights :
- The crystal structure of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole () reveals a planar oxadiazole-thiophene hybrid with dihedral angles <10°, facilitating π-π interactions. This contrasts with adamantyl-substituted derivatives, where steric bulk disrupts planarity but enhances CNS activity .
Pharmacological Diversity: Derivatives with nitrogen-rich substituents (e.g., triazoles, morpholines) exhibit tyrosinase inhibition () or anticonvulsant activity (), but these activities are less pronounced in thienyl/methylthio analogs, which prioritize antimicrobial effects .
Biological Activity
The compound 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-tubercular activities. The information is synthesized from various research studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of 1,3,4-oxadiazole derivatives typically includes a five-membered heterocyclic ring containing two nitrogen atoms. The specific compound in focus features a methylthio group and a thienyl substituent, which are believed to enhance its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) with IC50 values ranging from 8.2 to 92.4 µM .
- A specific derivative demonstrated cytotoxicity against tumor cells while sparing non-tumor cells, suggesting selective action .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazoles are notable:
- Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with thienyl substitutions exhibited promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .
- The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of oxadiazole derivatives:
- Compounds have been tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which play a critical role in the inflammatory process. Some derivatives demonstrated comparable efficacy to standard anti-inflammatory drugs like Indomethacin .
- The presence of halogen or methoxy groups on the oxadiazole ring has been linked to enhanced anti-inflammatory activity .
Anti-tubercular Activity
The potential of oxadiazoles as anti-tubercular agents is also being explored:
- Recent studies have identified specific derivatives that show activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- These compounds are being developed as part of strategies to combat multi-drug resistant strains of tuberculosis .
Case Studies
| Study | Compound | Activity | IC50/MIC | Notes |
|---|---|---|---|---|
| Villemagne et al., 2020 | BDM 71,339 | Anti-TB | EC = 0.072 µM | Good pharmacokinetic profile |
| Upare et al., 2019 | Compound 4a | Anti-TB | MIC = 0.045 µg/mL | Highest activity against Mtb |
| Research Study A | Oxadiazole Derivative X | Anticancer | IC50 = 8.2 nM | Selective for tumor cells |
| Research Study B | Oxadiazole Derivative Y | Antimicrobial | - | Effective against E. coli |
The biological activities of oxadiazoles can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many derivatives act by inhibiting key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Interaction with Cellular Targets: The ability to form hydrogen bonds with receptors enhances their pharmacological profiles.
- Structural Modifications: Variations in substituents on the oxadiazole ring can significantly alter biological activity and selectivity.
Q & A
Q. What are the common synthetic routes for preparing 2-methylthio-5-(2-thienyl)-1,3,4-oxadiazole, and how are intermediates purified?
Methodological Answer: The synthesis typically involves cyclization of N-acylhydrazine precursors under reflux conditions. For example, hydrazides derived from thiophene-2-carboxylic acid are reacted with carbon disulfide or methyl isothiocyanate in ethanol or dichloromethane. Key steps include:
- Reaction Conditions: Refluxing at 70–80°C for 6–12 hours in ethanol .
- Purification: Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates and final products .
- Characterization: Confirmed via FTIR (C-S stretch at ~680 cm⁻¹), NMR (thiophene protons at δ 7.2–7.8 ppm), and elemental analysis (C, H, N, S) .
Q. How is the structural integrity of 2-methylthio-5-(2-thienyl)-1,3,4-oxadiazole validated experimentally?
Methodological Answer: Structural validation employs:
Q. What in vitro assays are used to screen the biological activity of this compound?
Methodological Answer: Initial screening focuses on:
- Antimicrobial Activity: Agar diffusion assays against Staphylococcus aureus (MIC ~12.5 µg/mL) and Candida albicans .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM) .
- Enzyme Inhibition: Fluorescence-based assays targeting COX-2 or thymidylate synthase, with IC₅₀ values compared to reference inhibitors .
Advanced Research Questions
Q. How do substituents on the thiophene or oxadiazole rings influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Insights:
- Thiophene Modifications: Electron-withdrawing groups (e.g., -NO₂ at thiophene-5) enhance antimicrobial activity but reduce solubility.
- Oxadiazole Substituents: Methylthio (-SMe) groups improve membrane permeability compared to free thiols (-SH), as shown in logP comparisons (e.g., logP = 2.1 for -SMe vs. 1.5 for -SH) .
- Key Data Table:
| Substituent Position | Biological Activity (IC₅₀, µM) | LogP |
|---|---|---|
| Thiophene-5-NO₂ | 8.2 (Antimicrobial) | 1.9 |
| Oxadiazole-2-SMe | 25.0 (Anticancer) | 2.1 |
| Oxadiazole-2-SH | 35.0 (Anticancer) | 1.5 |
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer: In Silico Workflow:
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding to targets like EGFR kinase (PDB: 1M17). The oxadiazole ring forms H-bonds with Lys721, while thiophene engages in π-π stacking with Phe723 .
- ADME Prediction: SwissADME calculates properties like bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB >0.3) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
Methodological Answer: Strategies for Data Harmonization:
- Standardized Assay Protocols: Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control Compounds: Include reference drugs (e.g., cisplatin for cytotoxicity) to calibrate inter-lab differences .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical models (ANOVA) to identify outliers .
Q. What advanced techniques characterize the compound’s reactivity under physiological conditions?
Methodological Answer:
- pH Stability Studies: HPLC monitoring of degradation in buffers (pH 1–9) reveals instability at pH >8 due to oxadiazole ring hydrolysis .
- Redox Reactivity: Cyclic voltammetry shows oxidation peaks at +0.75 V (thiophene) and +1.2 V (oxadiazole), indicating potential for ROS generation .
- Metabolite Profiling: LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) in liver microsomes .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low efficacy for structurally similar analogs?
Critical Analysis:
- Solubility Differences: Analogs with -CF₃ substituents exhibit lower aqueous solubility (0.1 mg/mL vs. 1.5 mg/mL for -OCH₃), reducing bioavailability .
- Cell Line Variability: HeLa cells may overexpress efflux pumps (e.g., P-gp), leading to resistance compared to MCF-7 .
- Experimental Design: Pre-incubation time variations (24 vs. 48 hours) affect IC₅₀ readings; longer exposure increases efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
